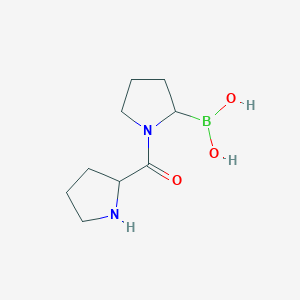

1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid

Vue d'ensemble

Description

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine compounds can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The pyrrolidine ring is characterized by its stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions. For example, the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities .Physical And Chemical Properties Analysis

Pyrrolidine compounds have unique physicochemical parameters that can be modified to obtain the best ADME/Tox results for drug candidates .Applications De Recherche Scientifique

Synthesis Applications

- Suzuki–Miyaura Cross-Coupling: 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid, a related compound, is used in Suzuki–Miyaura cross-coupling for creating 3-hetaryl-1H-pyrroles, which have potential in pharmaceutical applications (Matyugina et al., 2020).

Chemical Analysis and Sensing

Glucose Quantification

3-Pyridinylboronic acid is utilized for the colorimetric quantification of glucose in an aqueous solution, demonstrating the high binding affinity of pyridine boronic acids for diols/triols at neutral pH (Boduroglu et al., 2005).

Fluorescent pH Sensor

1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E) is a heteroatom-containing organic fluorophore that can function as a fluorescent pH sensor due to its aggregation-induced emission and intramolecular charge transfer effects (Yang et al., 2013).

Catalysis and Reaction Mechanisms

Organoboronic Acid Catalysis

Organoboronic acids, including pyridylboronic acids, are studied for their role in directing covalent bond formation in solid-state reactions, such as [2 + 2] photodimerization (Campillo-Alvarado et al., 2018).

Pharmaceutical Intermediate Synthesis

Practical synthesis of pharmaceutical intermediates, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, involves the use of pyridylboronic acids for introducing specific moieties in complex molecules (Wang et al., 2006).

Material Science and Engineering

Self-Assembly in Material Science

4-pyridinylboronic acid can self-assemble into macrocycles in the solid state, leading to the creation of materials with potential applications in nanotechnology and material science (Fornasari et al., 2018).

Carboxylic Acid-Functionalized Polymers

Carboxylic acid-functionalized polymers, like 1-(2-carboxyethyl)pyrrole, are synthesized for applications in biomedicine due to their enhanced optical properties and stability (Maeda et al., 1995).

Propriétés

IUPAC Name |

[1-(pyrrolidine-2-carbonyl)pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BN2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11,14-15H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBZZZGVAIXJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C2CCCN2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928257 | |

| Record name | (1-Prolylpyrrolidin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid | |

CAS RN |

133745-65-0 | |

| Record name | 1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133745650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Prolylpyrrolidin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

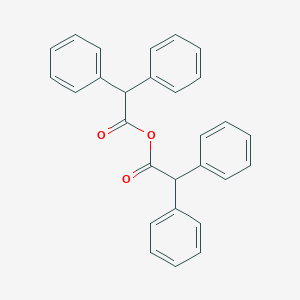

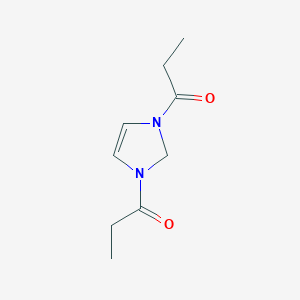

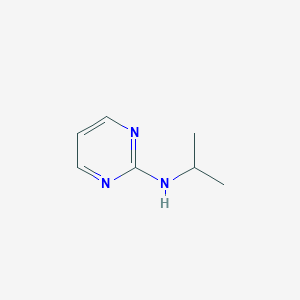

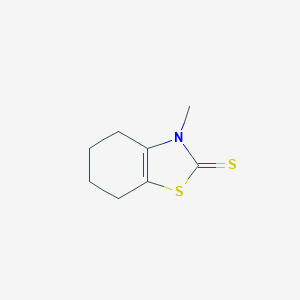

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)